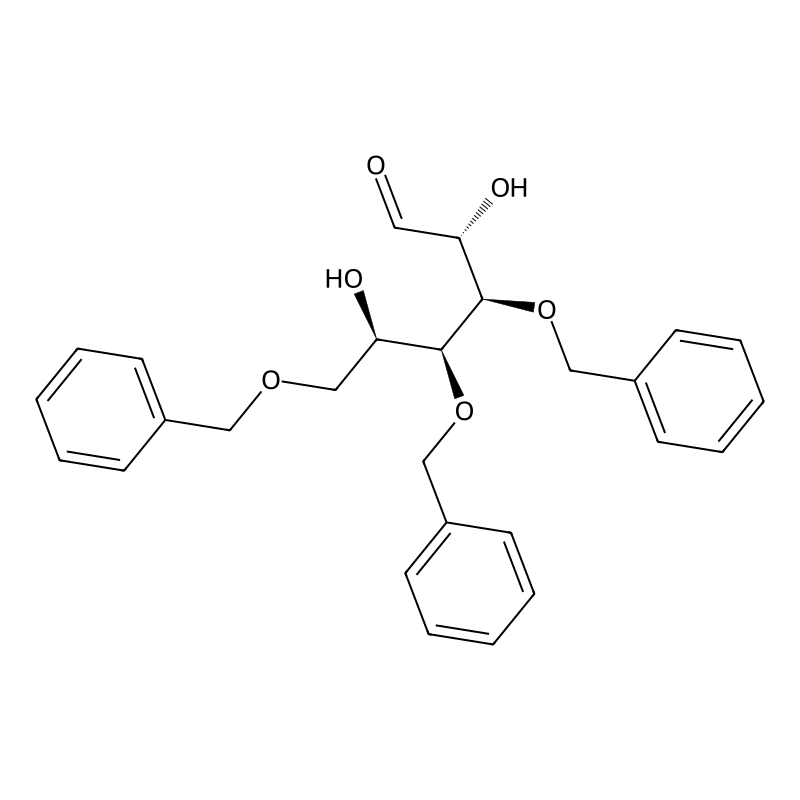3,4,6-tri-O-benzyl-D-galactose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Building Block for Saccharide Synthesis:
Similar molecules, such as 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, act as valuable building blocks in the synthesis of more complex carbohydrates, also known as saccharides. These complex sugars are essential components of biological systems and can be used to create novel molecules with potential therapeutic applications [].
The benzyl protecting groups on the molecule serve two key purposes:
- Stability: They offer protection to the hydroxyl groups on the sugar molecule during various chemical reactions, allowing for modifications at other sites without unwanted side reactions [, ].
- Selective Cleavage: These benzyl groups can be selectively cleaved under specific conditions, enabling controlled exposure of the hydroxyl groups for further manipulation in saccharide assembly [, ].
By utilizing these protected sugar molecules as starting materials, researchers can construct intricate saccharide structures with precise control over the linkages and functionalities. This approach is particularly valuable in fields like medicinal chemistry and glycobiology, where specific sugar structures can play a crucial role in biological processes [].
3,4,6-tri-O-benzyl-D-galactose is a derivative of D-galactose, a monosaccharide that is part of the carbohydrate family. This compound features three benzyl groups attached to the hydroxyl groups at the 3, 4, and 6 positions of the galactose molecule. The molecular formula of 3,4,6-tri-O-benzyl-D-galactose is CHO, and its structure enhances its solubility and stability compared to unprotected sugars, making it useful in various
- Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities or properties.
- Glycosylation: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with other sugars or aglycones. This is typically facilitated by activating reagents such as silver trifluoromethanesulfonate .
- Hydrolysis: Under acidic or enzymatic conditions, it can undergo hydrolysis to yield D-galactose and benzyl alcohol.
The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the protection of hydroxyl groups on D-galactose followed by benzylation. Common methods include:
- Benzyl Protection: D-galactose is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce benzyl groups at the 3, 4, and 6 positions.
- Deprotection: If necessary, deprotection steps can be performed to yield other derivatives or to regenerate free hydroxyl groups after synthesis.
These methods allow for the selective protection and functionalization of the sugar molecule for further chemical transformations .
3,4,6-tri-O-benzyl-D-galactose has several applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
- Pharmaceuticals: Its derivatives may be explored for use in drug design due to their potential biological activities.
- Biochemistry: Utilized in studies related to carbohydrate chemistry and enzymatic reactions involving glycosidases.
Several similar compounds exist within the realm of protected galactoses and their derivatives. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azido-3,4,6-tri-O-benzyl-D-glucose | Contains an azido group at position 2 | Useful for click chemistry applications |
| 3,4-di-O-benzyl-D-galactose | Only two benzyl groups | Less sterically hindered than tri-O-benzyl form |
| 3,4,6-tri-O-acetyl-D-galactose | Acetate protecting groups instead of benzyls | Different solubility and reactivity characteristics |
| 2-Acetamido-3,4,6-tri-O-benzyl-D-galactose | Contains an acetamido group at position 2 | Potentially different biological activity due to amide functionalization |
Each of these compounds exhibits unique properties that influence their reactivity and applications in synthetic chemistry and biochemistry. The presence of different protecting groups or functional moieties can significantly alter their behavior in








